Cas no 209252-16-4 (Fmoc-d-β-homophenylalanine)

Fmoc-d-β-homophenylalanine is a protected non-natural amino acid derivative widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as an amine-protecting group, ensuring selective deprotection under mild basic conditions. Its β-homo backbone extends the peptide chain by an additional methylene unit, enhancing conformational flexibility and stability in peptide design. The D-configuration offers utility in constructing enantiomerically pure peptides with tailored bioactivity. This compound is valued for its high purity, compatibility with standard SPPS protocols, and applicability in developing peptidomimetics and bioactive peptides. Proper handling under anhydrous conditions is recommended to preserve reactivity.
Fmoc-d-β-homophenylalanine structure
Fmoc-d-β-homophenylalanine structure
Product Name:Fmoc-d-β-homophenylalanine
CAS No:209252-16-4
MF:C25H23NO4
MW:401.45442700386
MDL:MFCD04117843
CID:66799
PubChem ID:7014919
Update Time:2025-04-18

Fmoc-d-β-homophenylalanine Chemical and Physical Properties

Names and Identifiers

    • Fmoc-D-beta-homophenylalanine
    • (R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-phenylbutyric acid
    • (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid
    • (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid
    • (R)-3-(Fmoc-amino)-4-phenylbutyric acid
    • FMOC-(R)-3-AMINO-4-PHENYLPROPIONIC ACID
    • Fmoc-D-β-HomoPhe-OH
    • Fmoc-D-β-HoPhe-OH
    • A-homophenylalanine
    • A-Homophe-OH
    • AmbotzFAA6600
    • Fmoc-D-
    • Fmoc-D-ß-homophenylalanine
    • DTXSID60426702
    • MFCD04117843
    • AKOS015948793
    • F14120
    • Benzenebutanoic acid, beta-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (betaR)-
    • EN300-637474
    • AC-22088
    • CS-0038390
    • (r)-3-(fmoc-amino)-4-phenylbutanoic acid
    • (S)-3-(Fmoc-amino)-4-phenylbutyric acid
    • (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid
    • SCHEMBL119383
    • DS-7826
    • Fmoc-D-beta-Homophe-OH
    • 209252-16-4
    • Fmoc-D-Phe-(C#CH2)OH
    • (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoicacid
    • Fmoc-D-beta-Homophe-OH, >=96%
    • Fmoc-d-β-homophenylalanine
    • (3R)-3-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-4-PHENYLBUTANOIC ACID
    • MDL: MFCD04117843
    • Inchi: 1S/C25H23NO4/c27-24(28)15-18(14-17-8-2-1-3-9-17)26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23H,14-16H2,(H,26,29)(H,27,28)/t18-/m0/s1
    • InChI Key: DQNUGHJJKNFCND-GOSISDBHSA-N
    • SMILES: O=C(O)C[C@H](NC(OCC1C2=CC=CC=C2C3=CC=CC=C31)=O)CC4=CC=CC=C4

Computed Properties

  • Exact Mass: 401.16300
  • Monoisotopic Mass: 401.16270821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 9
  • Complexity: 566
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 75.6Ų

Experimental Properties

  • Density: 1.254
  • Boiling Point: 633.2°Cat760mmHg
  • Flash Point: 336.8°C
  • Refractive Index: 1.624
  • PSA: 75.63000
  • LogP: 5.00200

Fmoc-d-β-homophenylalanine Security Information

  • WGK Germany:3
  • FLUKA BRAND F CODES:10-21
  • Storage Condition:2-8°C

Fmoc-d-β-homophenylalanine Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Fmoc-d-β-homophenylalanine Production Method

Fmoc-d-β-homophenylalanine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:209252-16-4)Fmoc-d-β-homophenylalanine
Order Number:A879347
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 10:00
Price ($):173.0/480.0
Email:sales@amadischem.com

Additional information on Fmoc-d-β-homophenylalanine

Professional Introduction to Fmoc-d-β-homophenylalanine (CAS No. 209252-16-4)

Fmoc-d-β-homophenylalanine, with the chemical abstracts service number CAS No. 209252-16-4, is a specialized amino acid derivative widely utilized in the field of peptide synthesis and pharmaceutical research. This compound belongs to the class of protected amino acids, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is essential for the solid-phase peptide synthesis (SPPS) methodology. The unique structure of Fmoc-d-β-homophenylalanine incorporates a β-homophenylalanine moiety, making it a valuable building block for constructing complex peptide sequences with precise stereochemical control.

The significance of Fmoc-d-β-homophenylalanine in modern synthetic chemistry cannot be overstated. Its application extends beyond basic peptide synthesis, finding relevance in the development of novel therapeutic agents and biomimetic materials. The β-homophenylalanine component introduces a non-natural amino acid into the peptide chain, which can influence the physicochemical properties and biological activity of the resulting peptide. This has led to its exploration in various research areas, including drug design and enzyme inhibition studies.

In recent years, significant advancements have been made in the utilization of Fmoc-d-β-homophenylalanine for the synthesis of bioactive peptides. One notable area of research involves its role in developing peptidomimetics, which are designed to mimic the structure and function of natural peptides while offering improved pharmacological profiles. For instance, studies have demonstrated that incorporating β-homophenylalanine into peptide analogs can enhance their stability and bioavailability, making them more effective in therapeutic applications.

The Fmoc protection group on Fmoc-d-β-homophenylalanine is particularly advantageous for SPPS due to its stability under basic conditions and ease of removal upon acidic cleavage. This feature ensures high yields and purity during peptide elongation, minimizing side reactions and improving overall synthetic efficiency. Consequently, Fmoc-d-β-homophenylalanine has become a staple reagent in both academic and industrial laboratories engaged in peptide chemistry.

Recent research has also highlighted the potential of Fmoc-d-β-homophenylalanine in the development of targeted therapeutics. By leveraging its unique structural properties, researchers have been able to design peptides that exhibit specific binding interactions with biological targets. For example, peptides incorporating β-homophenylalanine have shown promise in targeting receptors overexpressed in cancer cells, leading to innovative approaches for tumor-specific therapy. These findings underscore the compound's versatility and its potential to contribute to next-generation pharmaceutical solutions.

The synthesis and application of Fmoc-d-β-homophenylalanine also align with broader trends in green chemistry and sustainable manufacturing practices. Efforts are underway to optimize synthetic routes that minimize waste and reduce environmental impact while maintaining high product quality. Such initiatives are crucial for ensuring that advancements in peptide chemistry are both scientifically impactful and environmentally responsible.

In conclusion, Fmoc-d-β-homophenylalanine (CAS No. 209252-16-4) represents a cornerstone compound in modern peptide synthesis and pharmaceutical research. Its unique structural features and functional attributes make it an indispensable tool for developing novel bioactive molecules. As research continues to uncover new applications and refine synthetic methodologies, the importance of this compound is expected to grow further, driving innovation across multiple scientific disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:209252-16-4)Fmoc-d-β-homophenylalanine
A879347
Purity:99%/99%
Quantity:1g/5g
Price ($):173.0/480.0
Email